2-Cyclobutyl-1,3-oxazole-4-carbothioamide
Description
Properties
IUPAC Name |
2-cyclobutyl-1,3-oxazole-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-7(12)6-4-11-8(10-6)5-2-1-3-5/h4-5H,1-3H2,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWDHAZNVIUKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CO2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Cyclobutyl 1,3 Oxazole 4 Carbothioamide
Precursor-Based Approaches to the 1,3-Oxazole Core
Cyclization Reactions Involving Alpha-Diazoketones and Thioamides/Thioureas
A robust and metal-free approach to synthesizing 2,4-disubstituted oxazoles involves the Brønsted acid-catalyzed coupling of α-diazoketones with amides, thioamides, or thioureas. bohrium.comacs.orgnih.gov This method is distinguished by its mild reaction conditions and high functional group tolerance, providing good to excellent yields. acs.org Trifluoromethanesulfonic acid (TfOH) is often employed as the catalyst. bohrium.comacs.org
The reaction mechanism is proposed to initiate with the protonation of the α-diazoketone by the strong acid, followed by the loss of dinitrogen gas to form a reactive intermediate. This intermediate is then trapped by the thioamide nucleophile, leading to a cyclization and dehydration cascade that yields the final 2,4-disubstituted oxazole (B20620) ring. acs.org For the synthesis of the target compound's core, this could involve the reaction of 1-cyclobutyl-2-diazoethan-1-one with a thioamide that provides the precursor to the 4-carbothioamide group.
| Diazoketone Substituent (R1) | Amide/Thioamide (R2) | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| Phenyl | Benzamide | TfOH (10) | DCE | 95 | acs.org |
| 4-Methylphenyl | Benzamide | TfOH (10) | DCE | 96 | acs.org |
| 4-Bromophenyl | Thiobenzamide | TfOH (10) | DCE | 93 | acs.org |
| Naphthyl | 4-Methoxybenzamide | TfOH (10) | DCE | 94 | acs.org |
| Thienyl | Acetamide | TfOH (10) | DCE | 78 | acs.org |
Tandem Oxidative Cyclization Pathways Utilizing Alpha-Bromo Ketones and Amines
Tandem oxidative cyclization represents an efficient pathway for constructing substituted oxazoles from readily available starting materials like α-bromo ketones and amines. organic-chemistry.orgacs.org One sustainable variant of this method employs carbon dioxide (CO2) as a cocatalyst in a photoredox-catalyzed reaction, avoiding the need for transition-metal catalysts or harsh peroxide oxidants. acs.org
The reaction typically begins with the formation of an α-amino ketone intermediate through the nucleophilic substitution of the bromine atom by the amine. This intermediate then undergoes an oxidative cyclization to form the oxazole ring. In the photoredox-catalyzed version, the mechanism involves single-electron transfer (SET) processes that generate radical intermediates, facilitating the cyclization under mild conditions. acs.orgacs.org This approach could be adapted by reacting a suitable α-bromo ketone with a cyclobutylamine (B51885) derivative to install the desired substituent at the 2-position of the oxazole core.
Visible-Light Photocatalysis in Oxazole Ring Formation
Visible-light photocatalysis has emerged as a powerful and green tool for organic synthesis, including the formation of the oxazole ring. organic-chemistry.orgresearchgate.net A common strategy involves the reaction of α-bromoketones with benzylamines at room temperature, using a ruthenium or iridium-based photocatalyst, such as [Ru(bpy)3]Cl2. organic-chemistry.orgorganic-chemistry.org This method is characterized by its operational simplicity and mild conditions. organic-chemistry.org
The proposed mechanism initiates with the formation of an α-amino ketone intermediate. The photocatalyst, upon excitation by visible light, engages in an electron transfer process with this intermediate, generating a radical cation. Subsequent deprotonation and intramolecular cyclization, followed by oxidation, lead to the aromatic oxazole product. organic-chemistry.org The scalability of this method has been demonstrated, highlighting its potential for practical applications. organic-chemistry.org
| α-Bromoketone Substituent | Benzylamine Substituent | Catalyst | Base | Additive | Yield (%) | Reference |
| Phenyl | 4-Methoxybenzylamine | [Ru(bpy)3]Cl2 | K3PO4 | CCl3Br | 91 | organic-chemistry.org |
| 4-Chlorophenyl | Benzylamine | [Ru(bpy)3]Cl2 | K3PO4 | CCl3Br | 85 | organic-chemistry.org |
| 2-Naphthyl | Benzylamine | [Ru(bpy)3]Cl2 | K3PO4 | CCl3Br | 88 | organic-chemistry.org |
| Thienyl | Benzylamine | [Ru(bpy)3]Cl2 | K3PO4 | CCl3Br | 74 | organic-chemistry.org |
| Phenyl | 4-(Trifluoromethyl)benzylamine | [Ru(bpy)3]Cl2 | K3PO4 | CCl3Br | 75 | organic-chemistry.org |
Hypervalent Iodine Reagent-Mediated Intramolecular Cyclizations
Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and (diacetoxyiodo)benzene, are versatile, metal-free oxidizing agents used to mediate a variety of transformations, including the synthesis of oxazoles. nsf.govbohrium.comumn.edu One effective strategy is the intramolecular oxidative cyclization of enamide precursors. acs.org This approach benefits from a broad substrate scope and avoids the use of heavy metals. acs.org
The reaction proceeds by the activation of the enamide by the hypervalent iodine reagent, which facilitates an intramolecular nucleophilic attack of the amide oxygen onto the double bond. This cyclization event forms the oxazole ring, and subsequent elimination steps lead to the final aromatic product. To form the 2-cyclobutyl oxazole core, a suitable enamide precursor bearing the cyclobutyl group would be required.
| Enamide Substituents (R1, R2, R3) | Reagent | Solvent | Temperature | Yield (%) | Reference |
| R1=Ph, R2=H, R3=Ph | PIDA | DCE | 80 °C | 85 | acs.org |
| R1=4-MeOPh, R2=H, R3=Ph | PIDA | DCE | 80 °C | 82 | acs.org |
| R1=Ph, R2=Me, R3=Ph | PIDA | DCE | 80 °C | 78 | acs.org |
| R1=Ph, R2=H, R3=Me | PIDA | DCE | 80 °C | 76 | acs.org |
| R1=4-ClPh, R2=H, R3=Ph | PIDA | DCE | 80 °C | 83 | acs.org |
Palladium-Catalyzed Cycloaddition Reactions
Palladium catalysis offers a highly efficient means of constructing complex molecules, and several methods have been developed for oxazole synthesis. acs.org A noteworthy example is the palladium-catalyzed and copper-mediated cascade oxidative cyclization of enamides, which allows for the regioselective synthesis of trisubstituted oxazoles. rsc.orgnih.gov This protocol involves the formation of both a C–N and a C–O bond in a single operation, with water serving as the oxygen source. rsc.orgnih.gov
The reaction is thought to proceed through a cascade mechanism involving oxidative addition, migratory insertion, and reductive elimination steps, characteristic of palladium catalysis. The copper co-catalyst often plays a role in reoxidizing the palladium catalyst, allowing the catalytic cycle to continue. This strategy provides a powerful tool for assembling highly substituted oxazole systems from simple precursors.
| Enamide Substituents (R1, R2) | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| R1=Phenyl, R2=Phenyl | Pd(OAc)2 / Cu(OAc)2 | DMF | 100 °C | 85 | nih.gov |
| R1=4-Tolyl, R2=Phenyl | Pd(OAc)2 / Cu(OAc)2 | DMF | 100 °C | 82 | nih.gov |
| R1=Phenyl, R2=Methyl | Pd(OAc)2 / Cu(OAc)2 | DMF | 100 °C | 78 | nih.gov |
| R1=4-ClPh, R2=Phenyl | Pd(OAc)2 / Cu(OAc)2 | DMF | 100 °C | 75 | nih.gov |
| R1=n-Propyl, R2=Phenyl | Pd(OAc)2 / Cu(OAc)2 | DMF | 100 °C | 72 | nih.gov |
Electrochemical Synthesis Routes
Electrochemical synthesis provides a sustainable and environmentally friendly alternative to traditional chemical methods, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net Several electrochemical approaches for oxazole synthesis have been developed. One innovative method is the three-component synthesis of 1,3-oxazoles from alkynes via an iodonium (B1229267) cation-pool electrolysis. nih.gov
In this process, an iodonium cation (I+) is generated electrochemically from molecular iodine. This reactive species activates an alkyne, which then undergoes a Ritter-type reaction with the solvent (acetonitrile). The resulting nitrilium ion is trapped by water, leading to cyclization and formation of the 1,3-oxazole ring. nih.gov This method allows for regioselective control in the case of unsymmetrical alkynes and represents a modern approach to heterocycle synthesis. nih.gov
Metal-Free Annulation Protocols
In recent years, metal-free annulation reactions have gained significant traction for the synthesis of oxazoles due to their cost-effectiveness and reduced environmental impact. One such strategy involves the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org For the synthesis of the target molecule, this could involve the reaction of a cyclobutyl-containing alkyne with a suitable nitrile in the presence of an oxygen source like iodosobenzene (B1197198) (PhIO). organic-chemistry.org
Another prominent metal-free approach is the oxidative cyclization of enamines with carboxylic acids. organic-chemistry.org This method, however, is more suited for substitutions at different positions of the oxazole ring. A t-BuOOH/I2-mediated domino oxidative cyclization from readily available starting materials also presents a viable metal-free pathway to polysubstituted oxazoles. organic-chemistry.org
Visible-light-mediated photoannulation of α-azidochalcones represents another metal-free strategy, although it is primarily for diaryloxazoles. organic-chemistry.org Adapting these methods for 2-Cyclobutyl-1,3-oxazole-4-carbothioamide would require the use of cyclobutyl-containing precursors.
| Metal-Free Annulation Protocol | Reactants | Reagents | Key Features |
| Annulation of Alkynes and Nitriles | Alkyne, Nitrile | PhIO, TfOH or Tf2NH | Regioselective, good for 2,4-disubstituted oxazoles. organic-chemistry.org |
| Oxidative C-O Bond Formation | Enamine, Carboxylic Acid | Iodosobenzene (PhIO) | Intermolecular reaction. organic-chemistry.org |
| Domino Oxidative Cyclization | Readily available starting materials | t-BuOOH/I2 | One-pot process. organic-chemistry.org |
Ring Expansion Strategies from Precursor Heterocycles
Ring expansion of smaller heterocyclic precursors offers an alternative route to the oxazole core. A notable example is the ring expansion of keto aziridines to form 2,5-diaryl oxazoles in the presence of dicyclohexylcarbodiimide (B1669883) and iodine. organic-chemistry.org While this specific method yields diaryl oxazoles, the underlying principle of ring expansion could potentially be adapted. The synthesis would require a precursor aziridine (B145994) bearing the necessary cyclobutyl and a masked carbothioamide precursor group.
Another strategy involves the N-bromosuccinimide-mediated synthesis from N-H ketoaziridines, which proceeds through an in situ generated N-bromoketoaziridine. organic-chemistry.org These methods, while powerful, require the synthesis of specific and often complex aziridine starting materials.
| Ring Expansion Strategy | Precursor Heterocycle | Reagents | Product |
| Iodine-mediated | Keto aziridine | Dicyclohexylcarbodiimide, Iodine | 2,5-Diaryl oxazole organic-chemistry.org |
| NBS-mediated | N-H ketoaziridine | N-Bromosuccinimide | 2,5-Diaryloxazole organic-chemistry.org |
Introduction and Functionalization of the Carbothioamide Group
The introduction of the carbothioamide functional group at the 4-position of the oxazole ring is a critical step that can be achieved either by converting a pre-existing functional group or through direct thioamidation.
Conversion of Carbonitrile or Carboxylic Acid Derivatives
A common and reliable method to introduce a carbothioamide group is through the conversion of a nitrile. The oxazole-4-carbonitrile (B1450848) precursor can be reacted with hydrogen sulfide (B99878) in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding primary thioamide.
Alternatively, an oxazole-4-carboxylic acid derivative, such as an ester or an acid chloride, can be converted to the corresponding amide through reaction with ammonia. The resulting amide can then be thionated using a variety of reagents, with Lawesson's reagent or phosphorus pentasulfide (P4S10) being the most common, to afford the desired carbothioamide.
| Precursor Functional Group | Conversion Reagent(s) | Intermediate | Final Product |
| -CN (Carbonitrile) | H2S, Base (e.g., Pyridine) | - | -CSNH2 (Carbothioamide) |
| -COOH (Carboxylic Acid) | 1. SOCl2 or (COCl)2 2. NH3 | -CONH2 (Carboxamide) | -CSNH2 (Carbothioamide) |
| -COOR (Ester) | 1. NH3 2. Lawesson's Reagent or P4S10 | -CONH2 (Carboxamide) | -CSNH2 (Carbothioamide) |
Direct Thioamidation Reactions
Direct thioamidation of an oxazole-4-carboxylic acid would be a more atom-economical approach. This transformation is less common but can be achieved using specific reagents that facilitate both amide bond formation and thionation in a single step. Reagents like ammonium (B1175870) tetrathiomolybdate (B108656) or the use of a coupling agent in the presence of a sulfur source could potentially effect this direct conversion. However, these methods are often substrate-specific and may require significant optimization.
Strategies for Incorporating the Cyclobutyl Moiety
The introduction of the cyclobutyl group at the 2-position of the oxazole ring is a key synthetic challenge that is best addressed by using a cyclobutyl-containing building block from the outset of the synthesis.
Cyclobutyl-Containing Building Blocks in Oxazole Synthesis
The most straightforward approach to incorporate the cyclobutyl moiety is to start with a building block that already contains this group. For instance, in the Robinson-Gabriel synthesis, cyclobutanecarboxaldehyde (B128957) could be reacted with an α-acylamino ketone. Similarly, in the Bredereck synthesis, an α-haloketone could be reacted with cyclobutanamide.
The van Leusen reaction offers another powerful method, where cyclobutanecarboxaldehyde can be reacted with tosylmethyl isocyanide (TosMIC) to form the oxazole ring, although this typically yields 5-substituted oxazoles. nih.govijpsonline.com To achieve 2-substitution, a modification of this approach or a different synthetic route would be necessary.
A highly efficient method involves the direct synthesis from carboxylic acids. nih.gov In this context, cyclobutanecarboxylic acid could be activated in situ and reacted with an appropriate isocyanoacetate to form the 2-cyclobutyl-oxazole core. nih.gov
| Synthetic Method | Cyclobutyl Building Block | Other Key Reactant(s) |
| Robinson-Gabriel Synthesis | Cyclobutanecarboxaldehyde | α-Acylamino ketone |
| Bredereck Reaction | Cyclobutanamide | α-Haloketone |
| Direct from Carboxylic Acid | Cyclobutanecarboxylic Acid | Isocyanoacetate, Triflylpyridinium reagent |
Post-Cyclization Attachment of the Cyclobutyl Group
This synthetic route prioritizes the formation of the oxazole ring system, leaving the installation of the cyclobutyl group as a subsequent step. The general pathway commences with a suitably functionalized oxazole precursor, typically a 2-halo-1,3-oxazole, which then undergoes a cross-coupling reaction with a cyclobutyl organometallic reagent. This strategy is advantageous as it allows for the late-stage introduction of the desired alkyl group.
A plausible synthetic sequence for this approach is outlined below:
Step 1: Synthesis of a 2-Halo-1,3-oxazole Intermediate
The initial objective is to synthesize a 2-halo-1,3-oxazole-4-carboxamide or a related precursor. While the direct synthesis of 2-bromo-1,3-oxazole-4-carbothioamide is not extensively documented, the synthesis of analogous structures provides a reliable template. For instance, the synthesis of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides has been reported, demonstrating the feasibility of constructing halogenated oxazoles with substitution at the 4-position.
A generalized approach to a key intermediate, such as 2-bromo-1,3-oxazole-4-carboxamide, could involve the cyclization of a suitable acyclic precursor. This intermediate serves as the cornerstone for the subsequent cross-coupling reaction.
Step 2: Palladium-Catalyzed Cross-Coupling
With the 2-halo-1,3-oxazole-4-carbothioamide in hand, the cyclobutyl group can be introduced via a palladium-catalyzed cross-coupling reaction. Two of the most effective methods for this transformation are the Suzuki-Miyaura coupling and the Negishi coupling.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In this context, the 2-bromo-1,3-oxazole-4-carbothioamide would be reacted with a cyclobutylboron reagent. Potassium cyclobutyltrifluoroborate (B12209022) is a particularly effective reagent for such transformations, known for its stability and reactivity in coupling with heteroaryl chlorides.
The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a suitable phosphine (B1218219) ligand, like SPhos or XPhos, which are effective for coupling with alkylboron reagents. A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the organoboron species. The choice of solvent is also critical, with mixtures of toluene (B28343) and water or ethereal solvents like dioxane being commonly employed.
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product |
| 2-Bromo-1,3-oxazole-4-carbothioamide | Potassium cyclobutyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/Water | This compound |
B. Negishi Coupling
Alternatively, the Negishi coupling offers another powerful method for the formation of the desired C-C bond. This reaction couples an organohalide with an organozinc reagent, also catalyzed by a palladium or nickel complex. The Negishi coupling is particularly well-suited for the coupling of sp³-hybridized alkyl groups and often exhibits high functional group tolerance.
In this approach, the 2-bromo-1,3-oxazole-4-carbothioamide intermediate would be reacted with a cyclobutylzinc halide (e.g., cyclobutylzinc chloride or bromide). The organozinc reagent can be prepared beforehand or generated in situ from the corresponding cyclobutyl halide and activated zinc. The reaction is catalyzed by a palladium complex, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky electron-rich phosphine ligand like XPhos. This combination has been shown to be effective for the coupling of 2-heterocyclic organozinc reagents with aryl chlorides. The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dioxane.
| Reactant A | Reactant B | Catalyst/Ligand | Solvent | Product |
| 2-Bromo-1,3-oxazole-4-carbothioamide | Cyclobutylzinc chloride | Pd₂(dba)₃ / XPhos | THF | This compound |
Both the Suzuki-Miyaura and Negishi coupling reactions represent viable and effective strategies for the post-cyclization attachment of a cyclobutyl group to a pre-formed 2-halo-1,3-oxazole-4-carbothioamide core. The choice between these methods may depend on the availability of starting materials, functional group compatibility of more complex substrates, and desired reaction conditions. These late-stage functionalization techniques are central to the modular synthesis of a wide array of substituted oxazoles for various research applications.
Chemical Reactivity and Transformation Studies of 2 Cyclobutyl 1,3 Oxazole 4 Carbothioamide
Reactivity of the 1,3-Oxazole Heterocyclic Ring
The 1,3-oxazole ring is an aromatic heterocycle characterized by the presence of an oxygen and a nitrogen atom. This arrangement makes it a π-electron-rich system, yet the electronegativity of the heteroatoms also imparts a degree of electron deficiency, influencing its reactivity towards both electrophiles and nucleophiles. tandfonline.comthepharmajournal.com The acidity of the ring protons generally follows the order C2 > C5 > C4. thepharmajournal.com However, in the case of 2-cyclobutyl-1,3-oxazole-4-carbothioamide, the positions C2 and C4 are substituted, leaving C5 as the most likely site for certain reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product | Rationale |
| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro-2-cyclobutyl-1,3-oxazole-4-carbothioamide | The C5 position is the most nucleophilic site on the oxazole (B20620) ring. tandfonline.com |
| Halogenating Agent (e.g., NBS, ICl) | 5-Halo-2-cyclobutyl-1,3-oxazole-4-carbothioamide | Halogenation is expected to proceed at the electron-rich C5 position. researchgate.net |
| Acylating Agent (e.g., Ac₂O/Lewis Acid) | 5-Acyl-2-cyclobutyl-1,3-oxazole-4-carbothioamide | Friedel-Crafts type reactions would favor substitution at the C5 position. |
Note: The carbothioamide group may also react with strong electrophiles.
While less common than electrophilic substitution, nucleophilic attack on the oxazole ring can occur, particularly if the ring is activated by strongly electron-withdrawing substituents or under harsh reaction conditions. tandfonline.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. The presence of the cyclobutyl group at C2 may offer some steric hindrance to an incoming nucleophile.
Ring-opening reactions of oxazoles can be initiated by nucleophilic attack, often leading to the formation of acyclic intermediates which can then undergo further transformations. For instance, treatment with strong bases can lead to deprotonation and subsequent ring cleavage. The stability of the oxazole ring in this compound would be influenced by the nature of the attacking nucleophile and the reaction conditions.
Transformations of the Carbothioamide Functional Group
The carbothioamide group (-CSNH₂) is a versatile functional group that can undergo a wide range of chemical transformations. Its reactivity is centered around the carbon-sulfur double bond and the nitrogen atom. wikipedia.org
The carbothioamide group can be converted into other important functional groups. These transformations often involve the replacement of the sulfur atom.
Conversion to Amides: This can be achieved through hydrolysis, typically in the presence of acid or base, or more commonly through oxidative methods. Reagents such as mercury(II) acetate (B1210297) can facilitate this transformation by coordinating to the sulfur atom, making the carbon more susceptible to nucleophilic attack by water. wikipedia.org
Conversion to Esters: This transformation is less direct and may proceed through an intermediate such as an amide, which can then be hydrolyzed and esterified.
Conversion to Nitriles: Dehydration of the primary thioamide can lead to the formation of a nitrile. This is often accomplished using dehydrating agents.
The sulfur atom of the carbothioamide group is nucleophilic and readily reacts with a variety of electrophiles. Alkylation with alkyl halides, for example, leads to the formation of thioimidate esters. This S-alkylation increases the electrophilicity of the carbon atom, making it more susceptible to attack by nucleophiles.
Nucleophilic attack directly on the sulfur atom is less common. However, the carbothioamide group can be reduced to an amine.
The carbothioamide group is a valuable building block in the synthesis of various heterocyclic systems. The nitrogen and sulfur atoms can act as nucleophiles in cyclocondensation reactions with appropriate bifunctional electrophiles. acs.orgnih.gov For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings.
Table 2: Potential Cyclocondensation Reactions of this compound
| Reactant | Resulting Heterocycle | General Reaction Type |
| α-Haloketones (e.g., phenacyl bromide) | Thiazole | Hantzsch thiazole synthesis |
| 1,3-Dicarbonyl compounds | Pyrimidine or Thiazine derivatives | Varies with reactant and conditions |
| α,β-Unsaturated ketones | Dihydrothiazine derivatives | Michael addition followed by cyclization |
These reactions provide a pathway to more complex molecular architectures based on the 2-cyclobutyl-1,3-oxazole (B6615388) scaffold. The specific outcome of these reactions would be dependent on the chosen reagents and reaction conditions. researchgate.net
Lack of Publicly Available Data on the Chemical Reactivity and Transformation of this compound
Despite a thorough search for scientific literature and data, detailed research findings regarding the chemical reactivity, transformation studies, and stability profile of this compound are not publicly available.
Consequently, it is not possible to provide an article with the requested detailed content and data tables for the following sections:
3.3. Stability Profile under Diverse Chemical Environments
Information regarding this specific compound in scientific databases is limited to basic chemical identifiers and properties. There are no published studies detailing its stability under various chemical environments, its degradation pathways, or its reactivity with other chemical agents that would be necessary to construct an informative and scientifically accurate article as per the user's request.
Therefore, the generation of data tables and a detailed narrative on its stability profile is not feasible at this time. Further empirical research and publication in peer-reviewed scientific journals would be required for this information to become available.
Advanced Spectroscopic and Structural Characterization of 2 Cyclobutyl 1,3 Oxazole 4 Carbothioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed experimental NMR data for 2-Cyclobutyl-1,3-oxazole-4-carbothioamide is not available in published literature. A theoretical analysis would predict specific signals, but without experimental verification, this remains hypothetical.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis
Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data and Correlation
Specific ¹³C NMR chemical shift data for this compound is currently unavailable in scientific literature.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
There are no published studies utilizing advanced 2D NMR techniques for the structural elucidation of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
No experimental IR or Raman spectra for this compound have been documented, preventing an analysis of its characteristic vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
The exact mass and fragmentation pathways of this compound under HRMS conditions have not been reported.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
There is no published X-ray crystal structure for this compound. Therefore, information regarding its solid-state conformation, bond lengths, and bond angles is not available.
Computational Chemistry and Theoretical Investigations of 2 Cyclobutyl 1,3 Oxazole 4 Carbothioamide
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations were employed to investigate the properties of 2-Cyclobutyl-1,3-oxazole-4-carbothioamide. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a popular hybrid functional, combined with a 6-311G(d,p) basis set, is a common level of theory for such analyses, providing reliable predictions of molecular geometries, energies, and electronic properties. researchgate.netresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the structure, the DFT algorithm systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy.
For this compound, this optimization would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. The energetic stability of the molecule is then confirmed by performing a vibrational frequency analysis. The absence of any imaginary frequencies indicates that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| O1-C2 | 1.365 | C5-O1-C2 | 105.2 |
| C2-N3 | 1.310 | O1-C2-N3 | 115.8 |
| N3-C4 | 1.380 | C2-N3-C4 | 108.5 |
| C4-C5 | 1.375 | N3-C4-C5 | 112.0 |
| C5-O1 | 1.370 | C4-C5-O1 | 98.5 |
| C2-C6 | 1.510 | N3-C2-C6 | 120.1 |
| C4-C10 | 1.490 | C5-C4-C10 | 128.0 |
| C10-S11 | 1.680 | N3-C4-C10 | 120.0 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Understanding the distribution of electrons within a molecule is key to predicting its behavior. Mulliken population analysis is a method used to assign partial atomic charges to each atom, providing insight into the electronic landscape of the molecule. bhu.ac.in This analysis for this compound would likely show that the heteroatoms (oxygen, nitrogen, and sulfur) carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would possess positive charges. These charge distributions are crucial for understanding intermolecular interactions and the molecule's dipole moment.
Table 2: Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
|---|---|---|---|
| O1 | -0.45 | C6 | -0.18 |
| C2 | 0.35 | C10 | 0.25 |
| N3 | -0.55 | S11 | -0.30 |
| C4 | 0.20 | N12 | -0.60 |
Note: The data in this table is hypothetical and illustrates the expected charge distribution.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comwuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For this compound, the HOMO would likely be localized on the electron-rich carbothioamide group and the oxazole (B20620) ring, while the LUMO would be distributed across the π-system of the heterocyclic ring.
Table 3: Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
Note: The data in this table is hypothetical and represents plausible values for a stable organic molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduaiu.edu It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.netresearchgate.net
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O1 | π*(C2-N3) | 18.5 |
| LP(1) N3 | π*(C4-C5) | 25.2 |
| LP(1) S11 | π*(C10-N12) | 15.8 |
Note: The data in this table is hypothetical and illustrates significant intramolecular interactions.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netchemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Different colors on the MEP surface indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show the most negative potential around the sulfur and oxygen atoms, as well as the nitrogen of the carbothioamide group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms, particularly those on the amine group, would exhibit the most positive potential, making them susceptible to nucleophilic attack.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can then be used to interpret and verify experimental data. researchgate.net Using DFT, it is possible to calculate vibrational frequencies (corresponding to IR and Raman spectra), and electronic transitions (corresponding to UV-Vis spectra).
For this compound, the calculated vibrational frequencies would correspond to the stretching and bending modes of its various functional groups, such as the C=S, N-H, C-O, and C=N bonds. These theoretical frequencies, when properly scaled, can be compared with experimental IR spectra to confirm the structure of the synthesized compound. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum. researchgate.net
Table 5: Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| IR: ν(N-H) (cm⁻¹) | 3400, 3300 | 3395, 3290 |
| IR: ν(C=S) (cm⁻¹) | 1250 | 1245 |
| IR: ν(C=N) (cm⁻¹) | 1610 | 1605 |
Note: The data in this table is hypothetical, illustrating the typical correlation between calculated and experimental spectroscopic data.
Conformational Analysis and Energetic Landscapes
The conformational flexibility of this compound is primarily dictated by the orientation of the cyclobutyl group relative to the oxazole ring and the rotation around the C4-C(S) bond of the carbothioamide group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying stable conformers.
The puckered nature of the cyclobutyl ring introduces the possibility of different spatial arrangements. Furthermore, rotation around the bond connecting the cyclobutyl C1 to the oxazole C2, and the C4 to the carbothioamide carbon, leads to various rotamers. An energetic landscape can be generated by systematically rotating these key dihedral angles and calculating the single-point energy at each step. The results of such an analysis would likely reveal a set of low-energy conformers.
Illustrative Data Table: Calculated Relative Energies of Postulated Conformers
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
| A | 0° (eclipsed) | 5.2 |
| B | 60° (gauche) | 0.8 |
| C | 120° | 1.5 |
| D | 180° (anti) | 0.0 |
Note: This data is illustrative and based on typical energetic differences for similar molecular fragments. The actual values for this compound would require specific calculations.
The global minimum on the potential energy surface would correspond to the most stable conformation of the molecule, where steric hindrance is minimized, and favorable electronic interactions are maximized.
Reaction Mechanism Studies through Transition State Calculations
Theoretical calculations are a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. For this compound, several reactions could be of interest, such as the tautomerization of the carbothioamide group or the participation of the oxazole ring in cycloaddition reactions.
For instance, the thione-thiol tautomerism of the carbothioamide group is a potential reaction pathway. Computational chemists can model this process by identifying the transition state structure connecting the thione and thiol forms. The energy of this transition state, relative to the reactants and products, provides the activation energy for the reaction, which is a critical parameter for understanding reaction kinetics.
Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are employed to locate transition state structures. Subsequent frequency calculations are performed to verify that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the chemical reactivity and stability of a molecule. irjweb.comorientjchem.org These descriptors are calculated using DFT methods. irjweb.com
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electronegativity (χ) is the molecule's ability to attract electrons and is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).
Illustrative Data Table: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) |
| EHOMO | -6.8 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.25 |
Note: These values are hypothetical and serve to illustrate the types of data obtained from DFT calculations on similar heterocyclic thioamides.
The analysis of these descriptors for this compound would allow for predictions of its reactivity in various chemical environments. For example, a high electrophilicity index would suggest that the molecule is a good electron acceptor in reactions. The locations of the HOMO and LUMO orbitals on the molecular structure would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
2 Cyclobutyl 1,3 Oxazole 4 Carbothioamide As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Advanced Heterocyclic Systems
As a functionalized oxazole (B20620), 2-Cyclobutyl-1,3-oxazole-4-carbothioamide serves as a valuable precursor for the synthesis of a variety of advanced heterocyclic systems. The inherent reactivity of the carbothioamide group, coupled with the stability of the oxazole ring, allows for selective transformations to build more complex scaffolds.
One of the primary applications of similar carbothioamide-bearing heterocycles is in the construction of thiazole (B1198619) rings. The Hantzsch thiazole synthesis and related methods can be adapted where the carbothioamide acts as the sulfur-containing component. For instance, reaction with α-haloketones would lead to the formation of a 2,4'-bithiazole (B13848155) system, a privileged scaffold in medicinal chemistry. While specific literature on this compound is not extensively detailed, the general reactivity pattern is well-established.
The carbothioamide moiety can also be transformed into other functional groups that can then participate in cyclization reactions. For example, conversion to a thio-imidate or a related reactive species can precede an intramolecular cyclization to form fused heterocyclic systems. The cyclobutyl group at the 2-position of the oxazole ring offers a lipophilic and conformationally restricted substituent that can be of interest in tuning the properties of the final molecules.
| Precursor | Reagent | Resulting Heterocyclic System | Reaction Type |
| This compound | α-Haloketone | 4-(2-Cyclobutyloxazol-4-yl)thiazole | Hantzsch thiazole synthesis |
| This compound | Oxidizing Agent | 2-Cyclobutyl-1,3-oxazole-4-carbonitrile | Oxidative desulfurization |
| This compound | Alkylating Agent | S-Alkyl-2-cyclobutyloxazole-4-carbothioimidate | S-Alkylation |
Role in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of complex molecules from simple starting materials in a single step. The functional groups present in this compound make it a potential candidate for use in such reactions, thereby enabling the creation of diverse molecular libraries.
Although specific examples involving this exact compound are not prevalent in the literature, its structural motifs suggest potential applications. For instance, the carbothioamide can act as a nucleophile in isocyanide-based MCRs like the Ugi or Passerini reactions, provided it can be suitably activated or participate under specific reaction conditions. The nitrogen of the carbothioamide could potentially act as the amine component in a modified Ugi reaction, leading to the formation of complex peptide-like structures appended to the oxazole core.
Furthermore, the oxazole ring itself can participate in cycloaddition reactions, such as [3+2] cycloadditions, acting as a dipole or dipolarophile under thermal or photochemical conditions. This reactivity opens avenues for the synthesis of novel polycyclic and spirocyclic compounds.
| MCR Type | Potential Role of Compound | Resulting Scaffold |
| Ugi Reaction | Amine or Acid Component | α-Acylamino Amide Derivatives |
| Passerini Reaction | Nucleophilic Component | α-Acyloxy Carboxamide Derivatives |
| [3+2] Cycloaddition | Dipolarophile | Fused or Spirocyclic Heterocycles |
Intermediate for Functional Molecules (excluding explicit biological or pharmacological applications)
Beyond its role as a precursor for other heterocycles, this compound can serve as a key intermediate for the synthesis of various functional molecules. The carbothioamide group is a versatile handle for a range of chemical transformations.
For example, it can be hydrolyzed to the corresponding carboxamide, which can then undergo further reactions such as Hofmann rearrangement to yield an amine. Alternatively, reduction of the carbothioamide can provide access to aminomethyl derivatives. The sulfur atom can be selectively removed through desulfurization reactions, leading to the corresponding formamidine (B1211174) or nitrile, depending on the reagents used. These transformations allow for the introduction of a wide array of functional groups at the 4-position of the oxazole ring, enabling the synthesis of molecules with tailored properties for materials science or as ligands for catalysis.
| Starting Intermediate | Transformation | Product |
| This compound | Hydrolysis | 2-Cyclobutyl-1,3-oxazole-4-carboxamide |
| This compound | Reduction | (2-Cyclobutyloxazol-4-yl)methanamine |
| This compound | Desulfurization | 2-Cyclobutyl-1,3-oxazole-4-carbonitrile |
Exploration in Organic Synthesis Method Development
The unique combination of a stable oxazole core and a reactive carbothioamide group makes this compound a suitable substrate for the development of new synthetic methodologies. The carbothioamide can be used to explore new catalytic C-N, C-S, and C-C bond-forming reactions.
For instance, the development of novel transition-metal-catalyzed cross-coupling reactions could utilize the carbothioamide as a directing group or as a coupling partner. The sulfur atom could be involved in oxidative addition to a metal center, facilitating subsequent transformations. Furthermore, the development of new reagents for the selective transformation of carbothioamides into other functional groups could be explored using this compound as a model substrate. The presence of the oxazole ring provides a stable platform to study the reactivity and selectivity of such new methods without interference from ring-opening or other side reactions under a variety of conditions.
Q & A
Q. What are the optimal synthetic routes for 2-Cyclobutyl-1,3-oxazole-4-carbothioamide, and how can reaction conditions be controlled to maximize yield?
Synthesis typically involves cyclocondensation of cyclobutyl-substituted precursors with thioamide-forming reagents. Key parameters include:
- Temperature control (e.g., maintaining 60–80°C to prevent side reactions).
- pH optimization (acidic conditions for cyclization, neutral for purification).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
Characterization via NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- ¹H NMR : Peaks near δ 1.8–2.5 ppm indicate cyclobutyl protons; δ 8.0–9.0 ppm corresponds to oxazole protons.
- ¹³C NMR : Signals at ~160–170 ppm confirm carbothioamide groups.
- IR spectroscopy : Stretching bands at ~3200 cm⁻¹ (N–H) and ~1250 cm⁻¹ (C=S) validate functional groups.
Cross-validate with high-resolution MS (exact mass ±0.001 Da) to resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric analysis (TGA) determines decomposition temperatures.
- HPLC monitoring under accelerated degradation (e.g., 40°C/75% RH for 4 weeks) identifies degradation products.
Store in inert, airtight containers at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?
- DFT functional selection : Hybrid functionals (e.g., B3LYP) with dispersion corrections improve agreement with experimental geometries and vibrational spectra .
- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to match solution-phase NMR shifts.
- X-ray crystallography : Resolve absolute configuration and validate computational models .
Q. What strategies address conflicting bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?
- Dose-response profiling : Use IC₅₀/EC₅₀ values to compare potency thresholds.
- Off-target screening : Employ proteome-wide affinity assays (e.g., thermal shift) to identify non-specific binding.
- Metabolic stability tests : Assess compound degradation in cell media to rule out false negatives .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
- Gene knockout/knockdown models : CRISPR/Cas9-edited cell lines validate target specificity.
- Metabolomic profiling : Track downstream metabolic changes via LC-MS to map pathways .
Q. What computational approaches predict interactions between this compound and biological targets?
- Molecular docking : Use flexible docking algorithms (e.g., AutoDock Vina) with explicit water molecules for accuracy.
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
- Free-energy calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in synthetic yields reported across studies?
Q. What methods resolve contradictions in biological activity between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm bioavailability.
- Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites.
- Species-specific assays : Compare activity in human vs. animal cell lines to clarify translatability .
Methodological Best Practices
Q. What are the key considerations for scaling up synthesis without compromising purity?
Q. How should researchers validate the absence of polymorphic forms in crystalline samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
